molecular formula C24H22N2O7 B13384009 3',5'-di-O-benzoyl thymidine

3',5'-di-O-benzoyl thymidine

Cat. No.: B13384009
M. Wt: 450.4 g/mol
InChI Key: SNKWLBSAKXIYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-di-O-benzoyl thymidine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-di-O-benzoyl thymidine typically involves the benzoylation of thymidine. One common method is to react thymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for 3’,5’-di-O-benzoyl thymidine are not widely documented, the general approach involves large-scale benzoylation reactions similar to those used in laboratory synthesis. The process would likely involve the use of industrial reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,5’-di-O-benzoyl thymidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-di-O-benzoyl thymidine has several scientific research applications:

Mechanism of Action

The antitumor activity of 3’,5’-di-O-benzoyl thymidine relies on its ability to inhibit DNA synthesis and induce apoptosis (programmed cell death). The compound is incorporated into the DNA of rapidly dividing cells, leading to the disruption of DNA replication and ultimately cell death. This mechanism is particularly effective against cancer cells, which have a high rate of division .

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-di-O-acetyl thymidine
  • 3’,5’-di-O-benzoyl cytidine
  • 3’,5’-di-O-benzoyl uridine

Uniqueness

3’,5’-di-O-benzoyl thymidine is unique due to its specific structure and the presence of benzoyl groups, which confer distinct chemical properties and biological activities. Compared to other nucleoside analogs, it has shown broad antitumor activity and is particularly effective against indolent lymphoid malignancies .

Properties

IUPAC Name

[3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKWLBSAKXIYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.